molecular formula C10H7F3N2O2 B3165528 5-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 900019-77-4

5-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B3165528
CAS No.: 900019-77-4
M. Wt: 244.17 g/mol
InChI Key: WKDOLBPKZNKPGQ-UHFFFAOYSA-N
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Description

5-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at position 5, a trifluoromethyl group at position 2, and a carboxylic acid moiety at position 3. Its molecular formula is C₁₀H₇F₃N₂O₂, with a molecular weight of 244.17 g/mol (calculated based on analogous structures in ). The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carboxylic acid enables derivatization for pharmaceutical or material applications.

Properties

IUPAC Name

5-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c1-5-3-2-4-6-14-8(10(11,12)13)7(9(16)17)15(5)6/h2-4H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDOLBPKZNKPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. One common approach is the cyclization of appropriate precursors, such as aminopyridines, under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethylating agents (e.g., trifluoromethyl iodide) under controlled conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives like esters or amides.

  • Reduction: The imidazo[1,2-a]pyridine core can be reduced to form different structural isomers.

  • Substitution: The trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

  • Substitution: Nucleophiles like sodium hydride (NaH) or electrophiles like sulfuric acid (H₂SO₄) are employed.

Major Products Formed:

  • Oxidation: Esters, amides, and carboxylic acids.

  • Reduction: Reduced imidazo[1,2-a]pyridine derivatives.

  • Substitution: Substituted imidazo[1,2-a]pyridines with different functional groups.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the production of agrochemicals, pharmaceuticals, and advanced materials.

Mechanism of Action

The mechanism by which 5-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key attributes of 5-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid with its analogs:

Compound Name Molecular Formula MW (g/mol) Substituent Positions CAS RN Melting Point/Stability Key Features
Target Compound C₁₀H₇F₃N₂O₂ 244.17 5-Me, 2-CF₃, 3-COOH N/A Not reported Enhanced steric bulk at C5; electron-withdrawing CF₃ at C2
2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid C₉H₅F₃N₂O₂ 230.15 2-CF₃, 3-COOH 73221-19-9 >95% purity Lacks methyl group; simpler structure for cross-coupling
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid C₉H₅F₃N₂O₂ 230.15 6-CF₃, 3-COOH 13380-84-2 Not reported CF₃ at C6 alters electronic distribution; potential steric hindrance
5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid C₉H₇ClN₂O₂ 210.62 5-Cl, 2-Me, 3-COOH Not provided Not reported Chlorine substituent increases polarity; lower lipophilicity vs. CF₃
Imidazo[1,5-a]pyridine-3-carboxylic acid derivatives Varies Varies Varies (e.g., 6-CF₃, 3-COOH) 1780609-26-8 Not reported Different ring fusion (1,5-a) affects π-conjugation and reactivity

Notes:

  • Positional Isomerism : The trifluoromethyl group’s placement (C2 vs. C6) significantly impacts electronic properties. For instance, C2-CF₃ in the target compound may direct electrophilic substitution reactions differently than C6-CF₃ analogs.
  • Solubility : The carboxylic acid at C3 ensures moderate aqueous solubility, but trifluoromethyl and methyl groups increase hydrophobicity, as seen in related imidazo[1,2-a]pyridines ().

Biological Activity

5-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

5-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid belongs to the imidazopyridine class of compounds, known for their diverse biological activities. The trifluoromethyl group enhances lipophilicity and bioavailability, making it a promising candidate for drug development.

Antimicrobial Activity

Research indicates that imidazopyridine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to 5-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid have been shown to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Imidazopyridine Derivatives

Compound NameTarget OrganismIC50 (µM)Reference
Q203M. tuberculosis99 ± 32
Compound 27M. smegmatis441 ± 138
Compound 3fPLA2 from snake venom14.3

Anti-inflammatory Effects

The anti-inflammatory properties of imidazopyridine derivatives have also been documented. These compounds are reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The structure-activity relationship suggests that modifications at specific positions can enhance their efficacy against inflammatory conditions .

Anticancer Potential

Imidazopyridines have been evaluated for their anticancer activities. Studies demonstrate that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Table 2: Anticancer Activity of Selected Imidazopyridines

Compound NameCancer Cell LineIC50 (µM)Mechanism
Compound AU251 Glioblastoma<10Apoptosis induction
Compound BA431 Melanoma<20Cell cycle arrest
Compound CMCF-7 Breast Cancer<15Signaling pathway modulation

Case Studies

  • Study on Mycobacterial Inhibition : A recent study synthesized several imidazopyridine analogs and evaluated their activity against Mycobacterium smegmatis. The results indicated that modifications in the imidazopyridine scaffold significantly affected their binding affinity to the respiratory chain complex, with some compounds showing selective inhibition without affecting mitochondrial function .
  • Antitumor Activity Assessment : A detailed evaluation of various imidazopyridine derivatives against different cancer cell lines revealed promising results. For instance, certain compounds demonstrated low IC50 values in glioblastoma models, suggesting potential for further development as anticancer agents .

Structure-Activity Relationship (SAR)

The SAR analysis of imidazopyridine derivatives indicates that:

  • Trifluoromethyl Substitution : Enhances lipophilicity and biological activity.
  • Positioning of Functional Groups : Specific substitutions at the pyridine ring can significantly alter the compound's potency against various biological targets.
  • Hydrogen Bonding Potential : Compounds capable of forming hydrogen bonds with target proteins exhibit improved binding affinities.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 5-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid, and how are intermediates validated?

Methodological Answer: A common approach involves coupling trifluoromethyl-substituted pyridine precursors with methylimidazole derivatives under microwave-assisted conditions to enhance reaction efficiency. For example, intermediates like ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate are synthesized via sequential N-tosylhydrazone coupling and cyclization, achieving yields of 66–67% . Validation relies on ¹H/¹³C NMR (e.g., δ 8.2–7.1 ppm for aromatic protons) and IR spectroscopy (e.g., C=O stretching at 1722–1730 cm⁻¹). Post-synthesis hydrolysis of esters to carboxylic acids is monitored by TLC and HPLC .

Q. Q2. What spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Methodological Answer: Prioritize ¹H/¹³C NMR to confirm regioselectivity and substituent positioning. For example, the trifluoromethyl group typically appears as a singlet in ¹⁹F NMR at δ -62 to -65 ppm. IR spectroscopy identifies functional groups (e.g., carboxylic acid O-H stretch at 2500–3300 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z 285.05 for C₁₁H₈F₃N₂O₂) .

Advanced Synthetic Optimization

Q. Q3. How can reaction conditions be optimized to improve yields of the imidazo[1,2-a]pyridine core?

Methodological Answer: Microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) significantly enhances cyclization efficiency compared to conventional heating. Solvent systems like methanol/water (1:2 v/v) with catalytic trifluoroacetic acid (TFA) improve solubility and reduce side reactions . For Friedländer-type condensations, use Ce(NH₄)₂(NO₃)₆ (CAN)/H₂O₂ as a redox catalyst to achieve >80% purity in multistep syntheses .

Q. Q4. What strategies resolve contradictions in spectral data during structural elucidation?

Methodological Answer: Discrepancies in NMR shifts (e.g., unexpected coupling patterns) may arise from rotational isomerism or residual solvents. Use DEPT-135 and 2D-COSY to resolve overlapping signals. For ambiguous IR peaks (e.g., C=O vs. C=N), compare with DFT-calculated vibrational spectra . Cross-validate with X-ray crystallography when possible, as seen in sulfonamide analogs (CCDC deposition codes available) .

Computational and Mechanistic Insights

Q. Q5. How can DFT studies guide the design of derivatives with enhanced stability or reactivity?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) predict electron density distributions, identifying reactive sites for functionalization. For example, the trifluoromethyl group’s electron-withdrawing effect lowers the LUMO energy at C-3, favoring nucleophilic attacks. Solvent-phase simulations (PCM model) optimize reaction pathways for carboxylation .

Q. Q6. What mechanistic insights explain the role of trifluoromethyl groups in reaction outcomes?

Methodological Answer: The -CF₃ group stabilizes transition states via inductive effects, accelerating cyclization in imidazo[1,2-a]pyridine formation. Kinetic studies show a 2.5-fold rate increase compared to non-fluorinated analogs. Radical scavenging experiments (e.g., TEMPO addition) confirm non-radical pathways in metal-free syntheses .

Structure-Activity Relationship (SAR) and Biological Applications

Q. Q7. How do structural modifications at the pyridine ring affect biological activity?

Methodological Answer: Introducing electron-donating groups (e.g., -OCH₃) at C-5 increases π-stacking with enzyme active sites, as shown in kinase inhibition assays (IC₅₀ = 0.8 µM vs. 3.2 µM for -CF₃). Conversely, replacing the carboxylic acid with esters reduces solubility but improves membrane permeability (logP = 2.1 vs. -0.5) .

Q. Q8. What in vitro assays are suitable for evaluating this compound’s bioactivity?

Methodological Answer: Use fluorescence polarization assays to measure binding affinity to target proteins (e.g., PARP1). For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HCT-116, IC₅₀ reported at 12 µM). Metabolic stability is assessed via liver microsome incubation (t₁/₂ > 60 min indicates favorable pharmacokinetics) .

Stability and Handling

Q. Q9. What are the best practices for storing this compound to prevent degradation?

Methodological Answer: Store at -20°C under argon in amber vials to avoid light-induced decarboxylation. Lyophilized forms are stable for >12 months. Monitor degradation via HPLC (e.g., new peak at Rₜ = 4.2 min indicates hydrolysis to the imidazole byproduct) .

Q. Q10. How can researchers mitigate batch-to-batch variability in synthesis?

Methodological Answer: Standardize starting material purity (>98% by HPLC) and reaction humidity (<5% RH). Use inline FTIR for real-time monitoring of intermediate formation. Statistical tools like Design of Experiments (DoE) optimize parameters (e.g., temperature, catalyst loading) to reduce RSD to <5% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Reactant of Route 2
5-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

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